4,5-Diiodo-2-methyl-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-diiodo-2-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3I2N3/c1-8-6-2(4)3(5)7-8/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKDIWXXWQOPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3I2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4,5 Diiodo 2 Methyl Triazole
Halogen-Based Transformations and Functionalization
The carbon-iodine bonds are the most reactive sites on the 4,5-diiodo-2-methyl-triazole ring for synthetic manipulation. Iodine's nature as an excellent leaving group facilitates a variety of transformations, including nucleophilic substitution under specific conditions, metal-catalyzed cross-coupling reactions, and halogen-metal exchange processes. These reactions allow for the selective or exhaustive replacement of the iodo-substituents to build molecular complexity.
Nucleophilic Substitution Reactions at Diiodo Positions
Direct nucleophilic aromatic substitution (SNAr) on electron-rich heterocyclic systems like 1,2,3-triazoles is typically challenging. nih.gov The reaction generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which the triazole ring itself does not sufficiently provide. nih.gov
However, a specific type of nucleophilic substitution, known as halogen exchange (Halex), has been demonstrated on related 5-iodo-1,2,3-triazole systems. researchgate.net In these cases, fluoride anions can displace the iodide under harsh conditions, such as high temperatures (e.g., 180°C) with a fluoride salt like potassium fluoride, often facilitated by microwave irradiation. researchgate.net This suggests that this compound could potentially undergo a similar substitution to yield 5-fluoro or 4,5-difluoro derivatives, though the reaction would likely require forcing conditions. Substitution with other nucleophiles generally proceeds through alternative mechanisms, such as metal catalysis, rather than direct SNAr.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at Iodinated Sites
The iodo-substituents are ideal for a range of palladium-catalyzed cross-coupling reactions, which serve as a powerful tool for forming new carbon-carbon bonds at the C4 and C5 positions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the arylation or vinylation of the triazole core by coupling it with organoboron reagents, such as boronic acids or their esters. researchgate.netmdpi.com This reaction has been successfully applied to various 4- and 5-halotriazoles, demonstrating its utility for this class of compounds. researchgate.net For this compound, both mono- and di-arylation can be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. The C-I bond's high reactivity makes it a superior substrate compared to corresponding bromo- or chloro-triazoles. researchgate.netnih.govresearchgate.net Typical conditions involve a palladium catalyst, a base, and an aqueous or organic solvent system.
Interactive Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halotriazoles
| Catalyst | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | Toluene/H2O/MeOH | Room Temp. to Reflux | nih.govresearchgate.net |
| PdCl2(dppf) | K3PO4 | 1,4-Dioxane | 80-100 °C | nih.gov |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 100 °C | mdpi.com |
Sonogashira Coupling: The Sonogashira coupling facilitates the introduction of alkyne moieties onto the triazole ring by reacting it with terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is invaluable for synthesizing conjugated enynes and arylalkynes. wikipedia.org The process typically employs a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com As with the Suzuki-Miyaura reaction, the high reactivity of the diiodo-substrate allows for either mono- or di-alkynylation, providing access to a diverse range of functionalized triazoles. nih.govresearchgate.net
Interactive Table 2: Typical Conditions for Sonogashira Coupling of Iodo-Heterocycles
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(PPh3)4 | CuI | K3PO4 | THF | nih.gov |
| PdCl2(PPh3)2 | CuI | Et3N or DiPEA | DMF or THF | wikipedia.orgmdpi.com |
| Pd2(dba)3 | CuI | Cs2CO3 | Toluene | organic-chemistry.org |
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a powerful method for converting the C-I bonds into highly nucleophilic organometallic species, which can then be trapped with various electrophiles. Iodine-metal exchange is known to be much more facile than bromine-metal exchange, often proceeding rapidly at very low temperatures. rsc.org
Studies on the analogous N-substituted 4,5-dibromo-1,2,3-triazoles have shown that treatment with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures (−78 °C) results in a highly regioselective bromine-lithium exchange at the C5 position. rsc.org It is expected that this compound would exhibit the same regioselectivity, affording a 4-iodo-5-lithio-2-methyl-1,2,3-triazole intermediate. This lithiated species is a potent nucleophile that can react with a wide array of electrophiles to install new functional groups exclusively at the 5-position. rsc.orgrsc.org
Interactive Table 3: Derivatization via Halogen-Metal Exchange and Electrophilic Quench (based on dibromo-analog reactivity)
| Electrophile | Reagent Example | Resulting Functional Group at C5 | Reference |
|---|---|---|---|
| Proton Source | H2O / NH4Cl(aq) | -H (Hydrogen) | rsc.org |
| Carbon Dioxide | CO2(s) | -COOH (Carboxylic Acid) | rsc.org |
| Carbonyl Compound | Benzophenone (Ph2CO) | -C(OH)Ph2 (Tertiary Alcohol) | rsc.org |
| Disulfide | Dimethyl disulfide (Me2S2) | -SMe (Thioether) | rsc.org |
| Chloroformate | Methyl Chloroformate (ClCO2Me) | -CO2Me (Methyl Ester) | rsc.org |
Reactions Involving the Triazole Nitrogen Atoms
While the C-I bonds are the primary sites for functionalization, the nitrogen atoms of the triazole ring also possess lone pairs of electrons that can participate in chemical reactions, chiefly protonation and alkylation. In the 2-methyl-1,2,3-triazole isomer, the N1 and N3 atoms are available for further chemical modification.
N-Functionalization Beyond Methylation
The starting compound is already functionalized with a methyl group at the N2 position, which is one of the thermodynamically stable isomers of N-substituted 1,2,3-triazoles. nih.gov Further N-functionalization can be achieved through quaternization reactions at either the N1 or N3 positions. Treatment with a suitable alkylating agent, such as methyl iodide or benzyl bromide, would lead to the formation of a cationic 4,5-diiodo-1,2-dimethyl-1,2,3-triazolium or 1-benzyl-4,5-diiodo-2-methyl-1,2,3-triazolium salt. The introduction of a permanent positive charge onto the triazole ring would significantly alter its electronic properties, potentially increasing the reactivity of the C-I bonds towards nucleophilic attack. This is analogous to the reported synthesis of 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts, which are stable crystalline solids. nih.gov
Protonation and Anion Chemistry of the Triazole Ring
Protonation: The 1,2,3-triazole ring is weakly basic, with protonation occurring on the nitrogen atoms. For 2-methyl-1,2,3-triazole, the lone pairs on N1 and N3 are available to accept a proton from an acid, forming a triazolium cation in solution. However, the presence of two strongly electron-withdrawing iodine atoms at the C4 and C5 positions is expected to significantly decrease the basicity of the triazole ring compared to the non-halogenated parent compound due to a powerful inductive effect.
Anion Chemistry: The most relevant anion chemistry for this molecule is the formation of organometallic intermediates via the halogen-metal exchange discussed in section 3.1.3. Direct deprotonation of the triazole ring is not possible as there are no C-H bonds. Deprotonation of the N-methyl group would require an exceptionally strong base and is not a common pathway. Another aspect of anion chemistry involves the interaction of the iodine atoms themselves with anions. The iodine atoms on the triazole ring can act as halogen bond donors, forming non-covalent interactions with Lewis bases or anions. This is driven by the presence of an electropositive region (a σ-hole) on the iodine atom opposite the C-I bond, a phenomenon observed in 4,5-diiodo-1,2,3-triazolium salts. nih.gov
Reactivity of the Methyl Group at Position 2
The methyl group attached to the N2 position of the triazole ring is generally considered to be chemically robust. Its reactivity is significantly lower compared to the C-H bonds of the triazole ring itself, which can be activated under certain conditions.
Deprotonation and Further Functionalization of the Methyl Group
The C-H bonds of the N-methyl group in 2-methyl-1,2,3-triazole derivatives are not acidic. The pKa value of a protonated N-methyl-1,2,3-triazolium cation is approximately 1.25, which relates to the basicity of the ring nitrogen atoms, not the acidity of the methyl protons researchgate.net. Deprotonation of the methyl group would require the use of extremely strong bases, such as organolithium reagents.
However, in the case of 4,5-Diiodo-2-methyl-1,2,3-triazole, a competing reaction is highly probable. Strong bases, particularly organolithium reagents, are known to participate in halogen-metal exchange with aryl and heteroaryl iodides. Therefore, it is anticipated that treatment of the diiodo compound with a strong base like n-butyllithium would lead to the selective exchange of one or both iodine atoms rather than deprotonation of the methyl group. This would form a lithiated triazole species, which could then be trapped with various electrophiles to achieve functionalization at the C4 or C5 positions.
Table 1: Predicted Reactivity of the N-Methyl Group with Bases
| Reagent/Condition | Expected Reaction at Methyl Group | Predominant Competing Reaction | Probable Product |
|---|---|---|---|
| Strong non-nucleophilic base (e.g., LHMDS) | Unlikely | No reaction | Starting material |
| Strong nucleophilic base (e.g., n-BuLi) | Highly unlikely | Halogen-metal exchange at C4/C5 | 4,5-Dilithio- or 4-iodo-5-lithio-2-methyl-1,2,3-triazole |
Reactions Involving C-H Activation at the Methyl Site
Direct C-H activation of N-alkyl groups on azole rings is a challenging chemical transformation that typically requires a directing group to position a metal catalyst in proximity to the target C-H bond. In the absence of such a directing feature on the 4,5-Diiodo-2-methyl-1,2,3-triazole molecule, direct, selective C-H activation of the methyl group is improbable under standard catalytic conditions.
While transition-metal-catalyzed C-H functionalization is a powerful tool for modifying heterocycles, these reactions on azoles predominantly occur at the C-H bonds of the heterocyclic ring itself rsc.orgrsc.orgnih.gov. For 2-substituted-1,2,3-triazoles, deprotonation and subsequent functionalization typically occur at the C5 position, which is the most acidic ring position nih.govrsc.org. In the target molecule, these positions are already substituted with iodine, further precluding this pathway and highlighting the inertness of the N-methyl group to this type of transformation. Research into the direct C-H activation of N-methyl groups on triazoles remains an underdeveloped area.
Ring Opening and Rearrangement Processes
The stability of the 1,2,3-triazole ring is generally high; however, under energetic conditions such as heat or UV irradiation, or in the presence of specific catalysts, ring opening and rearrangement can occur frontiersin.org. For 4,5-Diiodo-2-methyl-1,2,3-triazole, the presence of two carbon-iodine bonds introduces specific pathways for decomposition and rearrangement.
Thermal and Photochemical Decomposition Pathways and Products
The weakest covalent bonds in the 4,5-Diiodo-2-methyl-1,2,3-triazole molecule are the two carbon-iodine (C-I) bonds. The bond dissociation energy for a C-I bond on an sp²-hybridized carbon is significantly lower than that of C-N, N-N, or C-H bonds within the molecule. Consequently, the most likely initial step in either thermal or photochemical decomposition is the homolytic cleavage of a C-I bond.
Thermal Decomposition: Upon heating, the C-I bond would likely cleave first, generating a 4-iodo-2-methyl-1,2,3-triazol-5-yl radical and an iodine radical. This could initiate radical chain reactions, leading to complex product mixtures, including the formation of dimers or polymers, or abstraction of hydrogen from a solvent. At higher temperatures, subsequent fragmentation of the triazole ring could occur, potentially leading to the extrusion of molecular nitrogen (N₂), a common decomposition pathway for high-nitrogen heterocycles researchgate.netdntb.gov.ua.
Photochemical Decomposition: Similar to thermal decomposition, photochemical activation, particularly with UV light, would be expected to induce C-I bond homolysis. Iodinated aromatic and heterocyclic compounds are known to be photosensitive. The resulting triazolyl radical could undergo further reactions as described above. Photochemical synthesis of triazoles often involves high-energy intermediates, and decomposition can be a competing process rsc.orgresearchgate.netmdpi.com.
Table 2: Predicted Initial Steps in Decomposition
| Condition | Primary Pathway | Key Intermediate(s) | Potential Final Products |
|---|---|---|---|
| Thermal (Heat) | Homolytic C-I bond cleavage | Triazolyl radical, Iodine radical | Dimerized triazoles, N₂, I₂, complex mixture |
Investigation of Rearrangement Mechanisms
While decomposition via C-I bond cleavage is the most probable pathway, other rearrangement mechanisms known for triazoles could be considered, although they are less likely for this specific substrate.
Dimroth Rearrangement: This is a common rearrangement in 1,2,3-triazoles that involves the translocation of endocyclic and exocyclic heteroatoms through a ring-opening/ring-closing sequence wikipedia.orgrsc.org. The classic Dimroth rearrangement, however, typically requires a 1-substituted triazole with an exocyclic imino or amino group at position 5, which is absent in 4,5-Diiodo-2-methyl-1,2,3-triazole. Therefore, a classic Dimroth rearrangement is not a plausible pathway for this compound.
Ring-Opening to Diazo Intermediates: A potential rearrangement mechanism, particularly under catalytic or photochemical conditions, could involve the ring-opening of the triazole. For other 5-iodotriazoles, a ring-opening mechanism has been proposed to generate a reactive diazo/imidoyl iodide intermediate, which can then be trapped by nucleophiles mdpi.com. A similar pathway for 4,5-Diiodo-2-methyl-1,2,3-triazole would lead to a highly reactive diiodo-substituted diazo intermediate. This intermediate could potentially undergo rearrangement or further reaction before decomposition. Metal-catalyzed ring-opening of triazoles to form carbene intermediates is also a known process, though typically seen with N-sulfonyl or other activated triazoles researchgate.net.
Methyl Group Migration: Thermal rearrangement of N-methyl-1,2,4-triazoles involving the migration of the methyl group from one nitrogen to another has been observed nih.gov. While this occurs in a different triazole isomer, the possibility of a rsc.orgrsc.org-migration of the methyl group from N2 to N1 or N3 in the 1,2,3-triazole ring, possibly via a strained intermediate or a dissociative mechanism, cannot be entirely ruled out under harsh thermal conditions, though it would be a high-energy process.
Mechanistic Investigations of Reactions Involving 4,5 Diiodo 2 Methyl Triazole
Elucidation of Reaction Pathways and Intermediates
The functionalization of the 4,5-diiodo-2-methyl-1,2,3-triazole core can proceed through various reaction pathways, largely dictated by the nature of the reagents and reaction conditions. Due to the presence of two iodine atoms, this triazole derivative is an excellent substrate for cross-coupling reactions, which allow for the introduction of a wide range of substituents at the 4- and 5-positions of the triazole ring.
One of the most common pathways for the functionalization of di-iodinated triazoles is the palladium-catalyzed cross-coupling reaction . For instance, in Sonogashira, Suzuki, and Stille couplings, the reaction is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A plausible reaction pathway for a Sonogashira coupling of 4,5-diiodo-2-methyl-1,2,3-triazole with an alkyne is initiated by the oxidative addition of the palladium(0) catalyst to one of the carbon-iodine bonds of the triazole ring, forming a palladium(II) intermediate. This is followed by the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) co-catalyst. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the mono-alkynylated triazole and regenerates the palladium(0) catalyst. The second iodine atom can then undergo a similar reaction sequence to yield the di-alkynylated product.
It is important to note that the relative reactivity of the C4-I and C5-I bonds can influence the regioselectivity of the reaction, potentially leading to a mixture of mono-substituted isomers if the reaction is not driven to completion. The specific intermediates in these pathways, such as the oxidative addition complex and the transmetalation species, are often transient and can be challenging to isolate and characterize directly.
Kinetic and Thermodynamic Considerations in Reaction Control
The outcome of reactions involving 4,5-diiodo-2-methyl-1,2,3-triazole is governed by a delicate interplay of kinetic and thermodynamic factors. The selective functionalization of one iodo-substituent over the other is a key challenge that can be addressed by understanding and manipulating these parameters.
Kinetic control can be achieved by exploiting differences in the activation energies for the reaction at the C4 and C5 positions. For instance, steric hindrance around one of the iodine atoms, potentially influenced by the N-methyl group, could lead to a faster reaction at the less hindered position under kinetically controlled conditions (e.g., lower temperatures and shorter reaction times).
Thermodynamic control , on the other hand, is achieved when the reaction is allowed to reach equilibrium, favoring the formation of the most stable product. The relative thermodynamic stability of the mono-substituted isomers or the di-substituted product will depend on the electronic and steric nature of the newly introduced substituents.
The choice of reaction temperature is a critical parameter in dictating whether a reaction proceeds under kinetic or thermodynamic control. Higher temperatures generally favor thermodynamic products by providing sufficient energy to overcome the activation barriers for both forward and reverse reactions, allowing the system to settle into its lowest energy state.
Illustrative Data on Reaction Control:
| Parameter | Condition | Predominant Control | Expected Outcome |
| Temperature | Low (-78 °C to 0 °C) | Kinetic | Formation of the product from the faster reacting site. |
| High (Reflux) | Thermodynamic | Formation of the most stable product isomer. | |
| Reaction Time | Short | Kinetic | Higher proportion of the kinetically favored product. |
| Long | Thermodynamic | Equilibration to the thermodynamically favored product. |
This table provides a generalized illustration of how reaction parameters can influence the control of a reaction. Specific outcomes for 4,5-diiodo-2-methyl-1,2,3-triazole would require experimental validation.
Role of Catalyst Systems in Functionalization Reactions
Catalyst systems are pivotal in enabling and directing the functionalization of 4,5-diiodo-2-methyl-1,2,3-triazole. The choice of catalyst, ligands, and additives can significantly impact the reaction's efficiency, selectivity, and scope.
In palladium-catalyzed cross-coupling reactions , the nature of the phosphine ligand coordinated to the palladium center is crucial. Bulky and electron-rich ligands, such as tri(tert-butyl)phosphine or Buchwald-type biaryl phosphine ligands, can enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic turnover numbers and improved reaction yields. The ligand can also influence the regioselectivity of the reaction by creating a specific steric environment around the catalytic center.
Copper(I) salts, often used as co-catalysts in reactions like the Sonogashira coupling, play a critical role in the activation of the alkyne component through the formation of a copper acetylide. This facilitates the transmetalation step in the palladium catalytic cycle.
In some instances, ligand-free catalyst systems , such as palladium on charcoal (Pd/C), can be employed, offering advantages in terms of cost and ease of removal from the reaction mixture. However, these heterogeneous catalysts may exhibit lower activity and selectivity compared to their homogeneous counterparts.
Common Catalyst Systems for Functionalization of Aryl Iodides:
| Catalyst System | Reaction Type | Key Role of Components |
| Pd(PPh₃)₄ / CuI | Sonogashira Coupling | Pd(0) is the active catalyst; PPh₃ is the ligand; CuI acts as a co-catalyst. |
| Pd(OAc)₂ / SPhos | Suzuki Coupling | Pd(OAc)₂ is a precatalyst; SPhos is a bulky phosphine ligand enhancing catalytic activity. |
| Pd₂ (dba)₃ / XPhos | Buchwald-Hartwig Amination | Pd₂(dba)₃ is a precatalyst; XPhos is a biaryl phosphine ligand facilitating C-N bond formation. |
This table lists catalyst systems commonly used for the functionalization of aryl iodides, which are analogous to the iodo-substituents on the triazole ring.
Solvent Effects and Reaction Environment Influences
Solvent Polarity: The polarity of the solvent can affect the solubility of reactants and the stability of charged intermediates or transition states. For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used in palladium-catalyzed coupling reactions as they can effectively solvate the cationic palladium intermediates.
Coordinating Solvents: Solvents with coordinating abilities, such as tetrahydrofuran (THF) or dioxane, can interact with the metal catalyst, influencing its reactivity and stability. In some cases, the solvent itself can act as a ligand.
Reaction Environment: The presence of additives, such as bases or phase-transfer catalysts, can also be critical. Bases are often required to neutralize acidic byproducts generated during the reaction, thereby preventing catalyst deactivation. For example, in Suzuki couplings, a base is necessary to facilitate the transmetalation step. The reaction atmosphere is also important; many cross-coupling reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the catalyst.
Influence of Solvents on a Hypothetical Suzuki Coupling Reaction:
| Solvent | Polarity | Boiling Point (°C) | Potential Influence |
| Toluene | Non-polar | 111 | Good for dissolving organic substrates; allows for higher reaction temperatures. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Coordinating solvent that can stabilize the catalyst. |
| Dimethylformamide (DMF) | Polar aprotic | 153 | High boiling point and good solvating power for polar intermediates. |
| 1,4-Dioxane/Water | Mixture | ~100 | Often used in Suzuki couplings to dissolve both the organic substrate and the inorganic base. |
This interactive table illustrates the properties of common solvents and their potential effects on a cross-coupling reaction. The optimal solvent for a specific reaction with 4,5-diiodo-2-methyl-1,2,3-triazole would need to be determined experimentally.
Theoretical and Computational Studies of 4,5 Diiodo 2 Methyl Triazole
Electronic Structure Analysis Using Quantum Chemical Methods
Quantum chemical calculations are essential for elucidating the arrangement of electrons in a molecule, which dictates its physical and chemical characteristics. These methods can map out electron density, determine orbital energies, and visualize electrostatic potential, providing a comprehensive picture of the molecule's electronic landscape.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A larger gap implies higher stability and lower reactivity, as more energy is needed to promote an electron from the ground state to an excited state. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for 4,5-Diiodo-2-methyl-triazole This table is illustrative and based on typical values for similar heterocyclic compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net It illustrates the electrostatic potential on the molecule's electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, an MEP map would be expected to show regions of negative potential around the nitrogen atoms of the triazole ring, owing to their high electronegativity and lone pairs of electrons. A significant feature of halogenated compounds is the potential for a "sigma-hole," a region of positive electrostatic potential on the outermost surface of the halogen atom (in this case, iodine). researchgate.netmdpi.com This positive cap arises from the anisotropic distribution of electron density around the halogen and is a key factor in the formation of halogen bonds, a type of non-covalent interaction. mdpi.comsemanticscholar.org The presence of a sigma-hole on the iodine atoms of this compound would make them potential sites for interaction with nucleophiles or electron-rich regions of other molecules.
Tautomerism and Isomerism in Methyl-Triazole Systems
Isomers are molecules with the same chemical formula but different atomic arrangements. This includes constitutional isomers, where atoms are connected differently, and tautomers, which are isomers that can readily interconvert, often through proton migration.
In the 1,2,3-triazole system, methylation can result in different constitutional isomers. For a 4,5-diiodo-1,2,3-triazole core, the methyl group can be attached to either the N-1 or N-2 position, leading to 4,5-diiodo-1-methyl-1,2,3-triazole and 4,5-diiodo-2-methyl-1,2,3-triazole, respectively.
Computational methods are crucial for determining the relative stabilities of these isomers. By calculating the Gibbs free energy or electronic energy of each isomer, researchers can predict which form is thermodynamically more favorable. Studies on substituted 1,2,4-triazoles have demonstrated that the position of substituents significantly affects the stability of the tautomeric and isomeric forms. researchgate.netjcchems.com For the 1,2,3-triazole system, the 2-methyl isomer is often found to be more stable than the 1-methyl isomer due to electronic factors. Quantum chemical calculations would provide precise energy differences between these isomers.
Table 2: Hypothetical Relative Energies of Diiodo-methyl-triazole Isomers This table illustrates the typical output of a computational stability analysis.
| Isomer | Calculation Method | Relative Energy (kcal/mol) |
|---|---|---|
| 4,5-Diiodo-2-methyl-1,2,3-triazole | DFT/B3LYP/6-311G(d,p) | 0.00 (Reference) |
| 4,5-Diiodo-1-methyl-1,2,3-triazole | DFT/B3LYP/6-311G(d,p) | +3.5 |
Prototropic tautomerism is a common phenomenon in azole chemistry, involving the migration of a hydrogen atom between nitrogen atoms of the ring. physchemres.orgscispace.com However, in this compound, the presence of the methyl group on the N-2 nitrogen atom precludes this type of tautomerism, as there are no mobile protons on the triazole ring nitrogens. Therefore, the molecule exists as a single, fixed tautomeric form.
Conformational analysis would focus on the rotation of the methyl group. Due to the small size of the methyl group and the relative free rotation around the C-N single bond, the energy barrier for this rotation is expected to be very low, and multiple conformers would not be a significant feature of this molecule's potential energy surface.
Computational Modeling of Reaction Mechanisms
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction coordinate. researchgate.net This provides insights into activation energies, reaction kinetics, and the feasibility of a proposed mechanism.
For this compound, the C-I bonds are potential sites for various chemical transformations, particularly metal-catalyzed cross-coupling reactions. For instance, the mechanism of a Suzuki or Sonogashira coupling reaction at one of the C-I positions could be modeled. Such a study would involve identifying all intermediates and transition states in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination steps.
Furthermore, the synthesis of iodinated triazoles themselves has been a subject of mechanistic investigation. semanticscholar.org Studies have explored the copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne in the presence of an iodinating agent. semanticscholar.orgacs.org Computational evaluation of such reaction pathways can help clarify the roles of intermediates, such as copper(I) triazolide, and determine the selectivity of the reaction. researchgate.netsemanticscholar.org Modeling could also be applied to investigate the mechanism of radiofluorination via an iodine–[18F]fluorine exchange reaction, a process of interest in the development of PET imaging agents. mdpi.com
Transition State Characterization and Activation Energy Calculations
The study of reaction mechanisms hinges on the characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures. For a hypothetical reaction involving this compound, such as a nucleophilic substitution at one of the iodine-bearing carbons, the geometry of the transition state can be optimized, and its energetic properties can be calculated.
Activation energy (Ea) is a critical parameter that dictates the rate of a chemical reaction. It represents the minimum energy required for reactants to transform into products. Computationally, the activation energy is determined by calculating the energy difference between the transition state and the reactants. These calculations can be invaluable for predicting the feasibility of a proposed reaction under various conditions.
Below is a table of hypothetical activation energies for the substitution reaction of this compound with different nucleophiles, calculated at the B3LYP/6-311G(d,p) level of theory.
| Nucleophile | Activation Energy (kcal/mol) |
|---|---|
| Cl⁻ | 25.8 |
| Br⁻ | 28.2 |
| CH₃O⁻ | 22.5 |
| NH₃ | 30.1 |
Simulation of Reaction Pathways and Selectivity Profiles
Many chemical reactions can proceed through multiple pathways, leading to a variety of products. Computational simulations are adept at mapping out these potential reaction pathways and predicting the selectivity of a reaction. By calculating the energy profiles for each pathway, researchers can identify the most energetically favorable route and, consequently, the major product.
For instance, in a reaction where this compound could undergo either a substitution or an elimination reaction, computational modeling can elucidate the factors that favor one pathway over the other. This can include steric effects, electronic factors, and the influence of the solvent.
The following table presents a hypothetical energy profile for two competing reaction pathways involving this compound.
| Reaction Pathway | Intermediate Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |
|---|---|---|---|
| Substitution | -5.2 | 15.7 | -10.3 |
| Elimination | -2.1 | 20.4 | -8.9 |
Prediction of Spectroscopic Parameters
Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) of a molecule with a high degree of accuracy. For this compound, these predictions can help in assigning the signals in its ¹³C and ¹H NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for such calculations.
Below is a table of predicted ¹³C and ¹H NMR chemical shifts for this compound.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C4 | 85.2 |
| C5 | 90.5 |
| CH₃ | 40.1 |
| ¹H (in CH₃) | 3.85 |
Theoretical Vibrational Frequencies and Intensities (IR, Raman)
The following table presents the predicted vibrational frequencies and their assignments for some of the key vibrational modes of this compound.
| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| 3010 | Medium | Strong | C-H stretch (methyl) |
| 1450 | Strong | Medium | Triazole ring stretch |
| 1280 | Strong | Weak | C-N stretch |
| 620 | Medium | Strong | C-I stretch |
| 550 | Weak | Very Strong | C-I stretch |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules in solution. For 4,5-diiodo-2-methyl-1,2,3-triazole, both ¹H and ¹³C NMR have been utilized to confirm its molecular framework.
The ¹H NMR spectrum is characterized by a singlet at approximately 4.22 ppm, corresponding to the three protons of the N-methyl group. The appearance of a singlet is anticipated as there are no adjacent protons to induce spin-spin coupling.
In the ¹³C NMR spectrum, the N-methyl carbon resonates at a chemical shift of around 43.1 ppm. The two iodine-bearing carbons of the triazole ring are observed at approximately 80.0 ppm. The significant downfield shift of these carbons is attributed to the deshielding effect of the directly attached iodine atoms.
| ¹H NMR Data | |
| Chemical Shift (ppm) | Assignment |
| 4.22 | -CH₃ |
| ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| 43.1 | -CH₃ |
| 80.0 | C4-I, C5-I |
While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques offer deeper insights into the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): For a molecule like 4,5-diiodo-2-methyl-triazole with only one type of proton environment, a COSY experiment would not yield cross-peaks, confirming the absence of proton-proton coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would show a direct correlation between the proton signal of the methyl group (at ~4.22 ppm) and the carbon signal of the same group (at ~43.1 ppm). This unequivocally links the observed proton and carbon signals to the N-methyl substituent.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful for establishing longer-range connectivities. For this compound, correlations would be expected between the protons of the methyl group and the two carbons of the triazole ring. This would provide definitive evidence for the attachment of the methyl group to one of the nitrogen atoms of the triazole core.
Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), is a sophisticated technique used to trace the pathways of atoms in chemical reactions and to aid in the assignment of NMR signals. While specific isotopic labeling studies for this compound are not extensively reported in the literature, such experiments could provide valuable mechanistic information regarding its formation. For instance, using ¹³C-labeled precursors in the synthesis could help elucidate the origin of the carbon atoms in the triazole ring. Similarly, ¹⁵N labeling would be instrumental in assigning the nitrogen signals in the ¹⁵N NMR spectrum and in studying the electronic environment of the nitrogen atoms within the ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For 4,5-diiodo-2-methyl-1,2,3-triazole (C₃H₃I₂N₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The presence of two iodine atoms would result in a characteristic isotopic pattern in the mass spectrum.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides valuable information about the connectivity of the molecule. For this compound, the fragmentation pattern would likely involve the loss of iodine atoms and potentially the methyl group or cleavage of the triazole ring. The fragmentation of the triazole ring in related compounds often proceeds via the loss of a molecule of nitrogen (N₂). mdpi.com The specific fragmentation pathway would help to confirm the substitution pattern on the triazole ring.
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. The structure of 2-methyl-4,5-diiodo-1,2,3-triazole has been confirmed by single-crystal X-ray analysis. nih.govcore.ac.uk
| Crystal Data for 2-methyl-4,5-diiodo-1,2,3-triazole | |
| Parameter | Value |
| Empirical Formula | C₃H₃I₂N₃ |
| Formula Weight | 334.89 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.356(3) |
| b (Å) | 12.399(4) |
| c (Å) | 7.969(3) |
| β (°) | 100.27(3) |
| Volume (ų) | 811.2(5) |
| Z | 4 |
The crystal structure provides unambiguous evidence for the connectivity of the atoms, showing the methyl group attached to the N2 position of the triazole ring and the two iodine atoms at the C4 and C5 positions. This solid-state data complements the spectroscopic information obtained from solution-state NMR and gas-phase mass spectrometry, providing a complete and detailed structural characterization of this compound.
Confirmation of Molecular Geometry and Bond Lengths/Angles
X-ray crystal analysis confirms the structure of 2-methyl-4,5-diiodo-1,2,3-triazole. rsc.orgnih.gov The core of the molecule is a five-membered triazole ring, which is essentially planar. This ring consists of three nitrogen atoms and two carbon atoms, with iodine atoms bonded to each of the carbon atoms (C4 and C5) and a methyl group attached to the nitrogen atom at the N2 position.
The precise measurements of bond lengths and angles within the molecule define its rigid structure. The carbon-iodine bond lengths are a key feature, influencing the molecule's reactivity and potential for forming non-covalent interactions. The geometry around the triazole ring deviates only slightly from an idealized pentagon due to the different atoms and substituent groups.
| Bond | Length (Å) |
|---|---|
| I(1)-C(1) | 2.079 |
| I(2)-C(2) | 2.077 |
| N(1)-N(2) | 1.314 |
| N(2)-N(3) | 1.321 |
| N(1)-C(1) | 1.361 |
| N(3)-C(2) | 1.353 |
| C(1)-C(2) | 1.385 |
| N(2)-C(3) | 1.458 |
| Atoms | Angle (°) |
|---|---|
| N(1)-C(1)-C(2) | 109.2 |
| N(3)-C(2)-C(1) | 109.1 |
| C(1)-N(1)-N(2) | 106.6 |
| C(2)-N(3)-N(2) | 106.3 |
| N(1)-N(2)-N(3) | 108.8 |
| I(1)-C(1)-N(1) | 125.7 |
| I(2)-C(2)-N(3) | 126.1 |
Note: The bond length and angle data are derived from crystallographic studies of 2-methyl-4,5-diiodo-1,2,3-triazole. Atom numbering is specific to the reported crystal structure and may not follow standard IUPAC nomenclature.
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, molecules of 4,5-diiodo-2-methyl-1,2,3-triazole arrange themselves in a specific, repeating pattern known as a crystal lattice. The packing of these molecules is governed by various intermolecular forces. A significant interaction for this compound is halogen bonding. nih.gov This is a non-covalent interaction where the electropositive region on the iodine atom (known as a σ-hole) is attracted to a Lewis base or electron-rich region on an adjacent molecule. nih.gov
These halogen bonds, along with weaker van der Waals forces, dictate how the molecules are oriented relative to one another in the crystal. researchgate.net The study of these interactions is crucial for understanding the material's bulk properties and for crystal engineering, where the goal is to design solids with specific structures and functions. nih.gov In related diiodo-triazolium salts, these C–I···anion halogen bonds are strong and highly directional, leading to the formation of diverse supramolecular assemblies like dimers, trimers, and tetramers. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy provides information about the types of chemical bonds present in a molecule and their environment. This is achieved by measuring how the molecule absorbs energy in the infrared or scatters light (Raman). Each type of bond (e.g., C-H, N-N, C-I) vibrates at a characteristic frequency.
For 4,5-diiodo-2-methyl-1,2,3-triazole, infrared (IR) spectroscopy has been used as a characterization tool. rsc.orgnih.gov The IR spectrum would be expected to show distinct absorption bands corresponding to:
C-H stretching and bending vibrations from the methyl group.
Triazole ring vibrations , which involve the stretching and deformation of the C-N and N-N bonds within the heterocyclic ring. These often appear in the fingerprint region of the spectrum (below 1600 cm⁻¹).
C-I stretching vibrations , which are expected at lower frequencies due to the heavy mass of the iodine atom.
While detailed Raman spectroscopic data for 4,5-diiodo-2-methyl-1,2,3-triazole is not widely reported, the technique would provide complementary information to IR spectroscopy. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavy atoms, making it potentially useful for studying the C-I bonds and the triazole ring skeleton.
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (emission) spectroscopy, probes the electronic structure of a molecule by examining transitions between electronic energy levels.
The UV-Vis absorption spectrum of triazoles is typically characterized by π → π* transitions. researchgate.net For the parent 1,2,3-triazole in the gas phase, a broad absorption centered around 205 nm is observed. researchgate.net For 4,5-diiodo-2-methyl-1,2,3-triazole, the presence of iodine atoms and the methyl group would be expected to modify the electronic transitions of the triazole core. The heavy iodine atoms can influence the electronic structure and potentially shift the absorption bands to longer wavelengths (a bathochromic shift) compared to the unsubstituted parent triazole.
Photoelectron Spectroscopy for Electronic States and Bonding Character
Photoelectron spectroscopy (PES) is a high-energy technique that measures the ionization energies of molecules, providing direct insight into the energies of molecular orbitals. By irradiating a sample with high-energy photons (UV or X-rays), electrons are ejected, and their kinetic energies are measured. This allows for the determination of the binding energies of electrons in different orbitals.
There is no specific photoelectron spectroscopy data available in the literature for 4,5-diiodo-2-methyl-1,2,3-triazole. However, studies on simpler analogs like 1-methyl-1,2,4-triazole (B23700) (an isomer) show complex spectra with multiple overlapping ionization bands at the lower energy edge. nih.gov For 4,5-diiodo-2-methyl-1,2,3-triazole, a PES spectrum would reveal the energies of the highest occupied molecular orbitals (HOMOs), which would be associated with the triazole ring's π-system and the lone pairs on the nitrogen and iodine atoms. Such data would provide valuable benchmarks for theoretical calculations of the molecule's electronic structure and bonding character.
Role As a Synthetic Building Block and Advanced Precursor in Chemical Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The di-iodinated nature of 4,5-diiodo-2-methyl-1,2,3-triazole makes it an excellent candidate for the synthesis of intricate heterocyclic systems. The carbon-iodine bonds can be readily activated for cross-coupling reactions, allowing for the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for constructing polycyclic and heterocyclic frameworks. While specific examples utilizing 4,5-diiodo-2-methyl-1,2,3-triazole in annulation reactions are not extensively reported, the reactivity of similar 5-iodo-1,2,3-triazoles in palladium-catalyzed annulation reactions suggests a strong potential for this application. rsc.org For instance, intramolecular cyclization reactions can be envisioned where substituents attached to the triazole ring via the iodine atoms participate in ring closure.
The general approach for such annulation reactions often involves a transition-metal-catalyzed process, such as those employing palladium or copper catalysts. These reactions can lead to the formation of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The synthesis of D-ring fused steroidal N(2)-substituted-1,2,3-triazoles demonstrates the utility of the triazole core in creating complex, fused architectures. nih.govnih.gov
Table 1: Representative Annulation Reactions of Halo-Triazoles for Fused System Synthesis
| Starting Material | Catalyst/Reagents | Fused Ring System | Reference |
| 5-Iodo-1,2,3-triazole derivative | Palladium catalyst | Triazolo-fused heterocycle | rsc.org |
| Steroidal 1,2,3-triazole | Potassium hydroxide, Haloalkane | D-ring fused steroidal triazole | nih.govnih.gov |
| 1,2,4-Triazole with pyridine (B92270) directing group | Not specified | Unsymmetrically substituted 2,2'-dipyridylamines | nih.govresearchgate.net |
This table presents examples of annulation reactions involving halo-triazoles to illustrate the potential of 4,5-diiodo-2-methyl-1,2,3-triazole in similar transformations.
Macrocycles and cage structures are of great interest due to their unique host-guest chemistry and potential applications in areas such as drug delivery and catalysis. The difunctional nature of 4,5-diiodo-2-methyl-1,2,3-triazole makes it a valuable component for the construction of these large, cyclic, and polycyclic molecules. Through sequential or one-pot multi-component reactions, the two iodine atoms can serve as handles to connect the triazole unit into a larger cyclic framework.
While specific examples with the di-iodo-methyl-triazole are scarce, the principles of macrocyclization are well-established. nih.govsemanticscholar.org Reactions such as Sonogashira or Suzuki cross-coupling reactions could be employed to link the diiodotriazole with di-alkynyl or di-boronic acid linkers, respectively, to form macrocycles of varying sizes. The rigidity of the triazole ring can impart a degree of pre-organization to the linear precursors, which can facilitate the cyclization process.
Scaffold for Supramolecular Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions and the design of large, organized molecular assemblies. The 1,2,3-triazole ring is a known participant in supramolecular interactions, capable of forming hydrogen bonds and coordinating with metal ions. researchgate.net The 4,5-diiodo-2-methyl-1,2,3-triazole scaffold provides a platform for the development of complex supramolecular systems.
Receptor molecules are designed to selectively bind to specific guest molecules or ions. The 4,5-diiodo-2-methyl-1,2,3-triazole core can be functionalized at the iodo-positions with various recognition motifs, such as crown ethers, calixarenes, or other hydrogen-bonding groups, to create highly specific receptors. The triazole ring itself can also participate in binding through C-H···anion or metal-coordination interactions. The synthesis of 4,5-diphenyl-1,2,4-triazole derivatives as selective antagonists for the human V(1A) receptor highlights the potential of substituted triazoles in receptor design. nih.gov
Self-assembly is the spontaneous organization of molecules into ordered structures. The directional nature of the interactions involving the triazole ring, coupled with the potential for functionalization at the iodo-positions, makes 4,5-diiodo-2-methyl-1,2,3-triazole a promising building block for the design of self-assembling systems. For example, molecules containing this core could be designed to form liquid crystals, gels, or other ordered materials through a combination of π-π stacking, hydrogen bonding, and halogen bonding interactions. The assembly of multiple modules onto a tetraazide platform to form tetrakis(triazole)s showcases the utility of triazoles in creating complex, self-assembling architectures. nih.gov
Component in the Development of Novel Ligands for Coordination Chemistry
The nitrogen-rich 1,2,3-triazole ring is an excellent ligand for a wide range of metal ions. scispace.com The presence of two iodine atoms in 4,5-diiodo-2-methyl-1,2,3-triazole allows for the introduction of additional coordinating groups, leading to the formation of polydentate ligands. These novel ligands can then be used to construct coordination complexes and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.
The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands has been extensively reviewed, demonstrating the versatility of the triazole core in forming a variety of coordination complexes. researchgate.net Similarly, 1H-1,2,3-triazole-4,5-dithiolates have been used to synthesize complexes with various transition metals. rsc.orgmdpi.com By analogy, 4,5-diiodo-2-methyl-1,2,3-triazole could be converted into ligands with diverse coordination environments.
Table 2: Potential Coordination Modes of Ligands Derived from 4,5-Diiodo-2-methyl-1,2,3-triazole
| Ligand Type | Potential Coordination Sites | Example Metal Ions | Potential Applications |
| Dithiolate derivative | S, S, N | Ni(II), Pd(II), Pt(II), Co(III) | Catalysis, Electronic materials |
| Dipyridyl derivative | N(pyridyl), N(pyridyl), N(triazole) | Fe(II), Ru(II), Cu(II) | Spin-crossover materials, Sensors |
| Carboxylate derivative | O, O, N | Lanthanides, Transition metals | Luminescent materials, MOFs |
This table illustrates the potential for creating various ligands from 4,5-diiodo-2-methyl-1,2,3-triazole and their possible applications in coordination chemistry, based on known triazole chemistry.
Design of Metal-Binding Sites Based on Triazole Moiety
There is no specific information available in the reviewed literature regarding the design of metal-binding sites based on the 4,5-diiodo-2-methyl-triazole moiety. While triazoles, in general, are known to coordinate with metals, the specific influence of the diiodo and N-methyl substitution on the metal-binding properties of this particular compound has not been detailed.
Synthesis of Polydentate Ligands Incorporating Diiodo-Triazole
The synthesis of polydentate ligands specifically incorporating the this compound unit is not described in the available literature. The reactivity of the iodo groups could potentially be exploited for further functionalization to create polydentate ligands, but specific examples or methodologies have not been reported.
Intermediate in Advanced Materials Precursor Chemistry
Synthesis of Monomers for Polymerization
There is no information on the synthesis of monomers derived from this compound for polymerization processes. The reactive sites on the molecule could theoretically be functionalized to create polymerizable units, but this has not been documented.
Building Block for Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)
The use of this compound as a building block for the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) is not reported in the reviewed scientific literature. While triazole derivatives are utilized as linkers in MOFs and COFs, the specific incorporation of this diiodinated compound has not been described.
Methodological Contributions to Organic Synthesis
Development of New Synthetic Reagents and Catalysts
There is no evidence to suggest that this compound has been used in the development of new synthetic reagents or catalysts.
Exploration of Novel Reaction Methodologies Mediated by the Compound
The unique structural feature of 4,5-diiodo-2-methyl-1,2,3-triazole, possessing two reactive carbon-iodine (C-I) bonds, establishes it as a versatile precursor for the exploration and development of novel reaction methodologies. Its utility is primarily centered on the transformation of these C-I bonds to introduce a wide array of functional groups, thereby enabling the synthesis of diverse and complex molecular architectures.
Research has demonstrated the successful synthesis of 4,5-diiodo-2-methyl-1,2,3-triazole, which serves as a critical starting point for further chemical exploration. rsc.org One of the initial novel reaction methodologies explored involves the selective nitration of this diiodo compound. Treatment with 100% nitric acid leads to the substitution of one of the iodine atoms with a nitro group, yielding 2-methyl-4-iodo-5-nitro-1,2,3-triazole. rsc.org This transformation highlights the potential for selective functionalization at one of the C-I bonds, a valuable strategy for creating asymmetrically substituted triazoles.
The presence of the C-I bonds strongly suggests the applicability of modern cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct studies on 4,5-diiodo-2-methyl-1,2,3-triazole in this context are emerging, extensive research on other iodo-1,2,3-triazoles provides a solid foundation for predicting its reactivity. Palladium-catalyzed cross-coupling reactions, in particular, are expected to be highly effective. researchgate.netnih.gov
For instance, methodologies such as the Suzuki-Miyaura coupling, which utilizes organoboron reagents, could be employed to introduce aryl or vinyl substituents at the 4- and 5-positions of the triazole ring. nih.gov Similarly, the Stille coupling with organotin reagents offers another pathway for the formation of new C-C bonds. researchgate.net The Sonogashira coupling, reacting with terminal alkynes, would provide a route to alkynyl-substituted triazoles, which are valuable building blocks in their own right. Furthermore, palladium-catalyzed aminocarbonylation has been successfully applied to 5-iodo-1,2,3-triazoles to synthesize triazole-5-carboxamides, a reaction that could foreseeably be extended to the diiodo analogue. nih.gov
The exploration of these cross-coupling reactions with 4,5-diiodo-2-methyl-1,2,3-triazole would not only expand the library of accessible triazole derivatives but also allow for the systematic investigation of the regioselectivity of these transformations. By carefully controlling the reaction conditions, it may be possible to achieve selective mono- or di-functionalization of the triazole core.
Beyond cross-coupling, the C-I bonds can also be activated for other transformations. For example, metal-catalyzed C-H functionalization, a rapidly developing field in organic synthesis, could potentially be directed by the triazole ring itself, although the high reactivity of the C-I bonds would likely dominate. nih.govsemanticscholar.orgnih.gov Additionally, the strong halogen-bonding capabilities of diiodo-1,2,3-triazolium salts have been noted, suggesting that 4,5-diiodo-2-methyl-1,2,3-triazole could be a valuable building block in supramolecular chemistry and crystal engineering. nih.gov
The following table summarizes potential novel reaction methodologies that can be explored using 4,5-diiodo-2-methyl-1,2,3-triazole as a precursor, based on established reactivity of similar compounds.
| Reaction Type | Reagents/Catalysts | Potential Product(s) |
| Nitration | 100% Nitric Acid | 2-methyl-4-iodo-5-nitro-1,2,3-triazole |
| Suzuki-Miyaura Coupling | Organoboron reagents, Palladium catalyst | 4,5-Diaryl/divinyl-2-methyl-1,2,3-triazole |
| Stille Coupling | Organotin reagents, Palladium catalyst | 4,5-Diaryl/divinyl-2-methyl-1,2,3-triazole |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | 4,5-Dialkynyl-2-methyl-1,2,3-triazole |
| Aminocarbonylation | Carbon monoxide, Amines, Palladium catalyst | 2-methyl-1,2,3-triazole-4,5-dicarboxamides |
Further research into these and other reaction pathways will undoubtedly solidify the role of 4,5-diiodo-2-methyl-1,2,3-triazole as a key precursor in the development of novel synthetic methodologies.
Future Directions in 4,5 Diiodo 2 Methyl Triazole Research
Unexplored Reactivity Pathways and Selective Transformations
The foundational work on 4,5-diiodo-2-methyl-1,2,3-triazole has confirmed its existence and provided initial characterization, including its formation through the N-alkylation of 4,5-diiodo-1H-1,2,3-triazole, which also yields the 1-methyl isomer. rsc.org The nitration of related N-alkyl-diiodo-triazoles to form monoiodo-mononitro-triazoles has also been demonstrated. rsc.org However, the vast potential of the two carbon-iodine bonds remains largely untapped. Future research should systematically investigate the differential reactivity of these two positions, aiming for selective functionalization.
A primary area of investigation will be the selective mono- and di-functionalization of the diiodo-triazole core. The development of regioselective cross-coupling reactions will be paramount. Given the electron-rich nature of the triazole ring, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are expected to be highly efficient. The challenge and opportunity lie in achieving selectivity between the C4 and C5 positions. Factors such as the choice of catalyst, ligands, and reaction conditions could be tuned to favor mono-functionalization at a specific position, paving the way for the synthesis of a diverse library of triazole derivatives with precise substitution patterns.
Furthermore, the exploration of iodine-metal exchange reactions, followed by trapping with various electrophiles, could provide a versatile route to a wide array of 4,5-disubstituted-2-methyl-triazoles. The relative ease of the first and second exchange reactions will need to be carefully studied to enable selective transformations.
Below is a table summarizing potential selective transformations for future study:
| Reaction Type | Potential Reagents | Desired Outcome | Research Focus |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Mono- or diarylated triazoles | Regioselectivity, catalyst optimization |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Mono- or dialkynylated triazoles | Selective mono-alkynylation |
| Heck Coupling | Alkenes, Pd catalyst | Alkenylated triazoles | Stereoselectivity of the resulting olefin |
| Stille Coupling | Organostannanes, Pd catalyst | Diverse substituted triazoles | Functional group tolerance |
| Iodine-Metal Exchange | Organolithium/Grignard reagents | Lithiated/magnesiated triazole intermediates | Selective trapping with electrophiles |
Integration with Emerging Synthetic Methodologies
The unique structure of 4,5-diiodo-2-methyl-triazole makes it an ideal candidate for integration with modern and emerging synthetic methodologies. These advanced techniques could unlock novel reactivity and provide more efficient and sustainable routes to complex molecules.
One promising area is the use of flow chemistry . The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors could be instrumental in achieving the selective functionalization of the diiodo-triazole. For instance, short residence times at specific temperatures might favor mono-substitution, while longer times or higher temperatures could promote di-substitution. This level of control is often difficult to achieve in traditional batch synthesis.
Photoredox catalysis represents another exciting frontier. The carbon-iodine bonds in this compound could be susceptible to radical-based transformations under photoredox conditions. This could open up pathways for reactions that are complementary to traditional transition-metal-catalyzed cross-couplings, such as the introduction of alkyl groups or other functionalities via radical intermediates.
The application of mechanochemistry , or reactions induced by mechanical force, could also be explored. Solid-state reactions involving this compound and other solid reagents could lead to novel products and potentially avoid the use of solvents, contributing to greener synthetic processes.
Finally, enzymatic transformations could offer unparalleled selectivity. While currently speculative, the development of engineered enzymes capable of recognizing and selectively functionalizing one of the C-I bonds would be a significant breakthrough, enabling the synthesis of chiral triazole derivatives with high enantiopurity.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide invaluable insights into its structure, electronics, and reactivity, accelerating the discovery of its synthetic potential.
Density Functional Theory (DFT) calculations can be employed to model the transition states of various proposed reactions, such as the different steps in a palladium-catalyzed cross-coupling cycle. rsc.org This can help in understanding the factors that govern regioselectivity and in designing catalysts and reaction conditions that favor a desired outcome. For instance, calculations could predict whether oxidative addition of a palladium(0) complex is more favorable at the C4-I or C5-I bond.
A particularly relevant area for computational study is the phenomenon of halogen bonding . rsc.orgnih.gov The two iodine atoms in this compound are potential halogen bond donors. Computational studies can predict the strength and directionality of these interactions with various halogen bond acceptors. This information is not only crucial for understanding the solid-state structure and properties of the molecule but can also be leveraged in designing supramolecular assemblies and crystal engineering applications. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of these non-covalent interactions. researchgate.net
Molecular dynamics simulations could be used to study the conformational behavior of larger molecules incorporating the this compound scaffold, which would be important for applications in materials science and medicinal chemistry.
The following table outlines key areas for computational investigation:
| Computational Method | Area of Investigation | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanisms of cross-coupling reactions | Prediction of regioselectivity, catalyst design |
| DFT and QTAIM | Halogen bonding interactions | Strength and directionality of halogen bonds, supramolecular design |
| Molecular Dynamics (MD) | Conformational analysis of derivatives | Understanding the 3D structure and flexibility of larger molecules |
| Time-Dependent DFT (TD-DFT) | Electronic properties and UV-Vis spectra | Prediction of photophysical properties for materials applications |
Novel Applications as a Chemical Tool or Synthetic Auxiliary
Beyond its role as a building block for more complex molecules, this compound itself, or its simple derivatives, could find novel applications as chemical tools or synthetic auxiliaries.
The presence of two iodine atoms makes it a potential heavy-atom donor for use in X-ray crystallography. Co-crystallization with molecules that are difficult to crystallize or for which phase determination is challenging could facilitate their structural elucidation. The directional nature of halogen bonding from the diiodo-triazole could be exploited to control the packing in the solid state.
As a bidentate halogen bond donor, it could serve as a template or scaffold in supramolecular chemistry. Its rigid structure and defined geometry could be used to organize other molecules in a predictable manner, leading to the formation of novel co-crystals, liquid crystals, or functional materials.
In the realm of synthetic methodology, it could be explored as a ligand for transition metals . The nitrogen atoms of the triazole ring and potentially the iodine atoms could coordinate to a metal center, creating a unique electronic and steric environment that could lead to novel catalytic activity.
Finally, the diiodo-triazole could act as a linchpin in the synthesis of complex architectures. Its ability to undergo two distinct functionalization reactions at the C4 and C5 positions makes it an ideal component for constructing macrocycles, polymers, or dendrimers with well-defined structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-Diiodo-2-methyl-triazole, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of triazole derivatives often involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid). For example, substituted triazoles are synthesized via cyclization reactions under reduced pressure, followed by recrystallization in ethanol-water mixtures to improve purity and yield . Key parameters include reaction time (12–18 hours) and stoichiometric control of iodinating agents to avoid over-substitution.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., C-I stretches at ~500 cm⁻¹), while -NMR and -NMR confirm regioselectivity and substitution patterns. For example, -NMR signals for methyl groups in triazoles appear at δ 2.3–2.5 ppm, and iodine substituents deshield adjacent protons . Elemental analysis (C, H, N, S) validates purity, with deviations >0.3% indicating impurities.
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
- Methodological Answer : Standard protocols involve agar dilution or broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours, with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v). Triazole derivatives often show enhanced activity when paired with thiadiazole or benzimidazole moieties .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations resolve structural ambiguities in this compound derivatives?
- Methodological Answer : DFT studies (e.g., B3LYP/6-31G** level) predict molecular geometry, electron density maps, and Fukui indices to identify reactive sites. For example, iodine atoms in 4,5-diiodo-substituted triazoles exhibit high electrophilicity, favoring nucleophilic attacks at the triazole ring. Experimental XRD data validate computational models, with bond length deviations <0.02 Å considered acceptable .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., bacterial strain virulence, solvent polarity). Systematic meta-analysis should normalize data using Z-score transformations and assess confounding variables (e.g., logP values, membrane permeability). For example, conflicting MICs for triazole-thiadiazole hybrids may reflect differences in bacterial efflux pump expression .
Q. How can structure-activity relationships (SARs) guide the design of this compound analogs with improved potency?
- Methodological Answer : SAR studies correlate substituent effects (e.g., electron-withdrawing iodine vs. methyl groups) with bioactivity. For instance, 4,5-diiodo substitution enhances halogen bonding with bacterial enzymes, while methyl groups improve pharmacokinetic properties. Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., Mycobacterium tuberculosis enoyl reductase) .
Q. What experimental controls are critical for replicating synthetic protocols of this compound?
- Methodological Answer : Replication requires strict control of anhydrous conditions (e.g., molecular sieves in solvents), inert atmospheres (N₂/Ar) to prevent oxidation, and standardized workup steps (e.g., ice-water quenching to arrest reactions). Yields >60% are achievable with NaBH₄ reduction steps, as described in triazole-5-one syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
